molecular formula C16H29N3O3 B14781627 tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate

Cat. No.: B14781627
M. Wt: 311.42 g/mol
InChI Key: BMQYPODQRWUAGO-UHFFFAOYSA-N
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Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group

Preparation Methods

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The reaction conditions often require the use of protecting groups, such as the tert-butyl group, to ensure selective reactions at specific sites on the molecule. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate has several scientific research applications:

Mechanism of Action

Similar compounds include other carbamates and pyrrolidine derivatives. Compared to these compounds, tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(cyclopropyl)carbamate is unique due to its combination of a tert-butyl group, a pyrrolidine ring, and a cyclopropyl group. This unique structure may confer specific properties, such as increased stability or selectivity in biological systems .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
  • 3-(Boc-amino)-1-propanol

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-8-7-12(9-18)10-19(13-5-6-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3

InChI Key

BMQYPODQRWUAGO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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